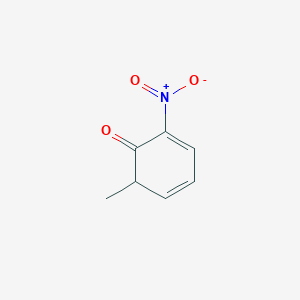

6-Methyl-2-nitrocyclohexa-2,4-dien-1-one

Description

Contextualization within Reactive Intermediates and Transient Species

Nitrocyclohexa-2,4-dienones are frequently implicated as reactive intermediates, which are transient species that are not typically isolated but are key to the progression of a chemical reaction. They often appear in the nitration of phenols and other activated aromatic compounds. The formation of these dienones represents a temporary disruption of the aromatic system.

The stability and reactivity of these intermediates are highly dependent on the substituents present on the ring. For example, the solvolysis of compounds like 4-methyl-4-nitrocyclohexa-2,5-dienyl acetate (B1210297) in aqueous sulfuric acid proceeds through the formation of such intermediates. rsc.org The subsequent reactions of these transient species can be complex, involving migrations of the nitro group or acetate group, capture by solvent molecules, or rearomatization. rsc.org The study of these pathways provides valuable insight into the fundamental principles of reaction kinetics and mechanisms.

Significance in Aromatic Substitution Mechanisms

The formation and subsequent reaction of nitrocyclohexadienones are central to understanding the mechanisms of electrophilic aromatic substitution, particularly the nitration of substituted benzenes. rsc.orgmasterorganicchemistry.com When an aromatic compound is nitrated, the electrophile (NO₂⁺) attacks the aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. masterorganicchemistry.comlibretexts.org

In the case of phenols or methylated benzenes, the attack can occur at a substituted carbon atom (ipso attack), leading to the formation of a nitrocyclohexadienone intermediate. rsc.org The fate of this intermediate determines the final product distribution. It can lose the nitro group to revert to the starting material, or a substituent can migrate to an adjacent carbon, ultimately leading to the substituted nitroaromatic product. The behavior of these intermediates confirms that the positional reactivity in aromatic nitration can be dependent on the reaction medium. rsc.org The nitro group itself is a powerful electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic attack. libretexts.org

Historical Development of Nitroarene and Nitrodienone Chemistry

The chemistry of nitroarenes is a cornerstone of organic chemistry, with its origins tracing back to the 19th century. The nitration of benzene (B151609) and other aromatic compounds was one of the earliest and most studied electrophilic aromatic substitution reactions. These reactions were crucial for the development of the chemical industry, particularly for the synthesis of dyes and explosives.

Initially, the focus was on the synthesis and reactions of the final nitroaromatic products. However, as mechanistic understanding deepened in the 20th century, attention turned to the transient species involved. The concept of the Wheland intermediate helped to rationalize the regioselectivity of these reactions. masterorganicchemistry.com The specific study of nitrocyclohexadienones as observable or trappable intermediates is a more recent development, driven by advances in spectroscopic techniques and kinetic analysis. Researchers have explored various substituted nitrocyclohexadienones, such as halogenated derivatives, which can be isolated and used as selective nitrating reagents, showcasing the evolution of the field from fundamental mechanistic studies to the development of practical synthetic tools. nih.govmdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C7H7NO3 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

6-methyl-2-nitrocyclohexa-2,4-dien-1-one |

InChI |

InChI=1S/C7H7NO3/c1-5-3-2-4-6(7(5)9)8(10)11/h2-5H,1H3 |

InChI Key |

UEQURNVOVNHJAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=CC=C(C1=O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Approaches to 6-Methyl-2-nitrocyclohexa-2,4-dien-1-one

Direct synthetic routes to this compound and its isomers predominantly rely on the electrophilic nitration of corresponding phenolic precursors. The control of reaction parameters is paramount to favor the formation of the desired dienone structure over aromatic substitution products and to manage the regiochemical outcome of the nitration.

Nitration of Substituted Phenols Leading to Nitrocyclohexa-2,4-dien-1-ones

The nitration of 2-methylphenols (o-cresols) serves as a key pathway to 6-methyl-substituted nitrocyclohexa-2,4-dienones. When o-cresol (B1677501) and its derivatives are subjected to nitration in acetic anhydride (B1165640) at significantly low temperatures, such as -60 °C, the formation of 6-methyl-6-nitrocyclohexa-2,4-dienones occurs. cdnsciencepub.com This reaction proceeds via an ipso attack of the nitronium ion at the methyl-substituted carbon of the phenol (B47542).

The quantitative mononitration of phenols and cresols with nitric acid in aqueous sulfuric acid has been studied, revealing that the reaction with the nitronium ion occurs at or near the encounter-controlled rate. rsc.org For o-cresol specifically, the ratio of the resulting nitrophenol isomers, 2-methyl-6-nitrophenol (B87177) and 2-methyl-4-nitrophenol, is dependent on the concentration of the sulfuric acid. rsc.org

The choice of nitrating agent and reaction conditions can significantly influence the product distribution. Traditional nitration protocols often employ strong acid systems, such as concentrated nitric acid with sulfuric acid, to generate the nitronium ion (NO₂⁺) for electrophilic substitution. researchgate.net

Low-Temperature Synthesis and Isolation Techniques for Labile Dienones

Nitrocyclohexa-2,4-dienones are known to be more labile than their isomeric 4-methyl-4-nitrocyclohexa-2,5-dienones. cdnsciencepub.com This instability necessitates the use of low-temperature synthesis and isolation techniques. For instance, the formation of 6-methyl-6-nitrocyclohexa-2,4-dienones from the nitration of 2-methylphenols is carried out at -60 °C. cdnsciencepub.com

The challenges associated with the synthesis of related nitrocyclohexadienones, such as 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one, further underscore the need for carefully controlled, low-temperature conditions. nih.gov Difficulties in handling reagents like 100% nitric acid and maintaining precise reaction temperatures have led to the development of modified and optimized procedures at 0 °C to overcome these issues. nih.gov

Regioselective Synthesis Strategies

Achieving regioselectivity in the nitration of phenols to produce a specific nitrocyclohexa-2,4-dienone isomer is a significant synthetic challenge. The directing effects of the hydroxyl and methyl groups on the aromatic ring, as well as the reaction conditions, play a crucial role in determining the position of nitration.

For o-cresol, nitration can lead to a mixture of nitrophenol products. rsc.orgaskfilo.com The ratio of 2-methyl-6-nitrophenol to the 4-nitro isomer can be influenced by the concentration of sulfuric acid used in the reaction medium. rsc.org In the context of producing precursors for this compound, strategies to favor nitration at the C2 position are of particular interest. While direct methods to achieve this specific regioselectivity are not extensively detailed in the provided literature, the general principles of electrophilic aromatic substitution suggest that steric and electronic factors, as well as the choice of solvent and temperature, would be key variables to manipulate. core.ac.uk

Indirect Synthetic Pathways and Analogous Preparations

The synthesis of related nitrocyclohexa-2,4-dienone derivatives and advancements in general dienone chemistry provide valuable insights and alternative strategies that could potentially be adapted for the synthesis of this compound.

Synthesis of Related Nitrocyclohexa-2,4-dienone Derivatives

A variety of substituted cyclohexa-2,4-dienones have been synthesized through different methodologies. For example, the oxidative dearomatization of phenols using hypervalent iodine(III) reagents is a useful approach for preparing cyclohexadienone derivatives. researchgate.net This method has been applied to a range of substituted phenols to yield various functionalized dienones.

The synthesis of 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one, a stable and mild nitrating agent, has been optimized to overcome the challenges of the original method, which involved harsh conditions. nih.gov These optimized conditions, including the use of a modified solvent system at 0°C, highlight the importance of reaction parameter tuning in the synthesis of nitrocyclohexadienones. nih.gov This particular derivative is noted for its ability to selectively mono-nitrate highly activated aromatic compounds. enamine.net

Furthermore, compounds such as 6-(2-Hydroxyanilinomethylene)-4-nitrocyclohexa-2,4-dien-1-one have been prepared and structurally characterized, demonstrating the existence and relative stability of the nitrocyclohexa-2,4-dienone core. researchgate.net

Advanced Synthetic Innovations in Dienone Chemistry

Modern synthetic chemistry offers a range of innovative methods for the construction of diene and dienone frameworks, which could be applied to the synthesis of complex nitro-dienones. Transition-metal-catalyzed cross-coupling reactions, such as Heck vinylation, are powerful strategies for the formation of C-C bonds in the synthesis of dienes. mdpi.com

Other advanced methods include dearomatization of arenes via nucleophilic addition and electrophilic trapping, and the oxidation of substituted phenols followed by trapping of the cationic intermediate with a nucleophile to produce dienones. thieme.com In many instances, the resulting dienones are highly reactive and are trapped in situ. thieme.com

Enzymatic approaches have also emerged as a powerful tool in organic synthesis. For instance, a commercial laccase has been shown to catalyze the synthesis of triaminated cyclohexa-2,4-dienones from catechol and a primary amine under mild conditions. bohrium.com This biocatalytic approach offers an environmentally friendly alternative for the synthesis of functionalized dienones.

The development of continuous flow processes for the synthesis of related compounds, such as 2,4,6-trichloro-cyclohexa-2,5-dienone, showcases a modern approach to chemical manufacturing that allows for enhanced control over reaction parameters and improved safety. mdpi.com

Spectroscopic Characterization and Structural Elucidation Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a detailed molecular picture can be constructed.

Proton NMR (¹H NMR) Applications in Dienone Systems

The ¹H NMR spectrum of 6-Methyl-2-nitrocyclohexa-2,4-dien-1-one provides a wealth of information regarding the electronic environment of its protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and nitro groups, as well as the anisotropic effects of the conjugated π-system.

The methyl group protons at the C6 position would appear significantly more upfield, likely in the range of 1.2-1.5 ppm. The proton at the chiral center C6 (H6) would be expected in the aliphatic region, with its chemical shift influenced by the adjacent carbonyl group and methyl substituent.

A hypothetical ¹H NMR data table for this compound is presented below, based on established chemical shift principles for similar structures.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 6.2 - 6.5 | Doublet | ~4 Hz |

| H4 | 7.0 - 7.3 | Doublet of doublets | ~4, ~9 Hz |

| H5 | 7.5 - 7.8 | Doublet | ~9 Hz |

| H6 | 2.8 - 3.2 | Quartet | ~7 Hz |

| CH₃ | 1.3 - 1.5 | Doublet | ~7 Hz |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides direct insight into the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbonyl carbon (C1) is expected to be the most downfield signal, typically in the range of 180-200 ppm for a conjugated ketone. libretexts.orgbham.ac.uk The olefinic carbons (C2, C3, C4, C5) would resonate in the range of 120-160 ppm. libretexts.org The carbon bearing the nitro group (C2) would be shifted further downfield within this range due to the electron-withdrawing nature of the nitro group. compoundchem.com

The aliphatic carbons, C6 and the methyl carbon, would appear upfield. The chiral center (C6) would likely be in the 40-50 ppm range, while the methyl carbon would be the most upfield signal, typically between 15 and 25 ppm. libretexts.org

A plausible ¹³C NMR data table for this compound is outlined below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | 185 - 195 |

| C2 | 145 - 155 |

| C3 | 125 - 135 |

| C4 | 140 - 150 |

| C5 | 130 - 140 |

| C6 | 40 - 50 |

| CH₃ | 15 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, a COSY spectrum would show correlations between H3 and H4, H4 and H5, and between the C6 proton and the methyl protons. This would confirm the sequence of protons around the ring and the attachment of the methyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. For instance, the signal for the methyl protons would show a correlation to the methyl carbon signal, and the signals for the vinyl protons (H3, H4, H5) would correlate to their respective vinyl carbon signals.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

The IR spectrum of this compound would be characterized by several key absorption bands.

C=O Stretch: The carbonyl group of an α,β-unsaturated ketone typically shows a strong absorption in the range of 1665-1685 cm⁻¹. orgchemboulder.comorgchemboulder.com The conjugation lowers the frequency compared to a saturated ketone.

NO₂ Stretches: The nitro group exhibits two characteristic strong stretching vibrations: an asymmetric stretch between 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. orgchemboulder.comspectroscopyonline.com

C=C Stretches: The carbon-carbon double bonds of the dienone system would give rise to one or more medium-intensity bands in the 1600-1650 cm⁻¹ region. vscht.cz

C-H Stretches: The vinyl C-H stretches would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group and at C6 would be observed below 3000 cm⁻¹. vscht.cz

A summary of the expected major IR absorption bands is provided in the table below.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (conjugated ketone) | 1665 - 1685 | Strong |

| NO₂ (asymmetric stretch) | 1500 - 1560 | Strong |

| NO₂ (symmetric stretch) | 1300 - 1370 | Strong |

| C=C (conjugated diene) | 1600 - 1650 | Medium |

| C-H (vinyl) | 3010 - 3080 | Medium |

| C-H (aliphatic) | 2850 - 2960 | Medium |

Raman Spectroscopy for Structural Insights

Raman spectroscopy, which relies on the inelastic scattering of light, is a complementary technique to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa.

A table of expected prominent Raman shifts is given below.

| Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

| C=C (conjugated diene) | 1600 - 1650 | Strong |

| NO₂ (symmetric stretch) | 1300 - 1370 | Strong |

| C=O (conjugated ketone) | 1665 - 1685 | Medium-Weak |

| C-H (aliphatic/vinyl) | 2850 - 3100 | Medium |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and spatial arrangement. However, obtaining single crystals of sufficient quality, particularly for labile molecules like dienones, presents a significant experimental hurdle.

The crystallization of labile dienones such as this compound is often complicated by their inherent instability. Cyclohexa-2,4-dienones can be prone to dimerization via [4+2] cycloaddition reactions or other rearrangement pathways, which hinders the slow, ordered molecular assembly required for single crystal growth. nih.gov The presence of a nitro group can further influence the electronic properties and reactivity of the dienone system.

Overcoming these challenges necessitates specialized crystallization techniques that can promote crystal formation while minimizing degradation. Key methods include:

Low-Temperature Crystallization: Performing crystallization at reduced temperatures significantly slows the rate of degradation reactions, providing a larger window for crystal nucleation and growth. Techniques like slow cooling of a saturated solution in a controlled environment are paramount. washington.edu

Vapor Diffusion: This method is particularly suitable for small quantities of a compound. unifr.ch A solution of the dienone in a suitable solvent is placed in a small open vial, which is then enclosed in a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, ideally leading to the formation of high-quality crystals. unifr.ch

Reactive Crystallization: In some cases, the compound of interest is generated in situ through a chemical reaction, with conditions optimized to induce crystallization as the product forms. chemicalprocessing.commt.com This can trap a transient intermediate before it has the opportunity to decompose, although controlling supersaturation to avoid the formation of amorphous precipitates or microcrystalline powders is critical. chemicalprocessing.com

Advances in this field often involve the careful selection of solvent systems to balance solubility and stability, and the use of seeding to encourage the growth of a single, well-ordered crystal lattice. chemicalprocessing.com

Once suitable crystals are obtained, X-ray diffraction analysis reveals detailed insights into the molecule's solid-state conformation and the non-covalent forces that govern its crystal packing. For this compound, the analysis would focus on several key aspects.

The dienone ring itself is expected to be nearly planar to maximize conjugation, though the tetrahedral carbon at the 6-position introduces a degree of puckering. The orientation of the methyl and nitro substituents relative to the ring would be precisely determined. Based on analyses of similar structures, such as substituted 4-nitrocyclohexa-2,4-dien-1-ones, the nitro group is often slightly twisted out of the plane of the ring due to steric hindrance and crystal packing forces. mdpi.comnih.govresearchgate.netresearchgate.net

Intermolecular interactions are critical in stabilizing the crystal lattice. For a molecule with nitro and carbonyl groups, a variety of interactions are anticipated:

C–H···O Hydrogen Bonds: Weak hydrogen bonds involving ring or methyl C-H groups and oxygen atoms of the carbonyl or nitro groups are expected to be prevalent, linking molecules into a three-dimensional network. nih.gov

Nitro Group Interactions: The nitro group is a key participant in intermolecular bonding. Interactions can occur between the electrophilic nitrogen atom of one nitro group and the nucleophilic oxygen atom of another (O···N interactions), a type of pnictogen bond. researchgate.netdocumentsdelivered.com Furthermore, the positive electrostatic potential on the nitrogen atom (a π-hole) can interact favorably with lone pairs on nearby oxygen or sulfur atoms. nih.gov

A hypothetical table of crystallographic parameters, based on data from closely related nitro-dienone structures, is presented below. nih.govresearchgate.net

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.1 |

| b (Å) | ~14.5 |

| c (Å) | ~8.2 |

| β (°) | ~95 |

| Volume (ų) | ~840 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.34 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern upon ionization.

The molecular formula of this compound is C₇H₇NO₃. Its exact molecular mass can be calculated with high precision.

| Property | Value |

| Molecular Formula | C₇H₇NO₃ |

| Monoisotopic Mass | 153.0426 g/mol |

| Average Mass | 153.135 g/mol |

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. chemguide.co.uk The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, several characteristic fragmentation pathways can be predicted.

Key expected fragmentation pathways include:

Loss of the Nitro Group: A prominent fragmentation would be the cleavage of the C–N bond, leading to the loss of a nitrogen dioxide radical (•NO₂, 46 Da), resulting in a fragment ion at m/z 107.

Loss of Nitric Oxide: Rearrangement followed by the loss of a nitric oxide radical (•NO, 30 Da) is common for nitro compounds, which would produce a fragment at m/z 123. nih.gov

Loss of Methyl Group: Cleavage of the C-C bond can result in the loss of a methyl radical (•CH₃, 15 Da), giving a peak at m/z 138.

Carbonyl Group Fragmentation: Ketones often undergo α-cleavage. Loss of a carbonyl group (CO, 28 Da) from the molecular ion would lead to a fragment at m/z 125.

A table of plausible major fragments and their corresponding mass-to-charge ratios (m/z) is provided below.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 153 | [C₇H₇NO₃]⁺˙ | (Molecular Ion) |

| 138 | [C₆H₅NO₃]⁺ | •CH₃ |

| 123 | [C₇H₇O₂]⁺ | •NO |

| 107 | [C₇H₇O]⁺ | •NO₂ |

| 79 | [C₆H₇]⁺ | CO, NO₂ |

This combination of crystallographic and spectrometric analysis provides a robust framework for the complete structural elucidation of this compound, defining both its molecular architecture and its behavior under energetic conditions.

Reactivity, Reaction Mechanisms, and Transformation Pathways

Isomerization and Rearrangement Processes

6-Methyl-2-nitrocyclohexa-2,4-dien-1-one is a labile species that can undergo thermal rearrangement to form a more stable aromatic structure. cdnsciencepub.com The primary driving force for this transformation is the gain in resonance energy associated with the formation of an aromatic ring. The expected product of thermal isomerization is 2-methyl-6-nitrophenol (B87177). nih.gov The reaction likely proceeds through a rsc.orgrsc.org-sigmatropic rearrangement of the nitro group, followed by tautomerization to the phenol (B47542).

Alternatively, a mechanism involving homolytic cleavage of the carbon-nitrogen bond to form a radical pair, followed by recombination and tautomerization, can also be envisioned, similar to the behavior of other nitrocyclohexadienones. nih.gov

Table 1: Plausible Thermal Isomerization Products of this compound

| Reactant | Product | Reaction Type |

|---|

In the presence of acid, this compound is expected to undergo a dienone-phenol rearrangement. wikipedia.orgyoutube.com This classic rearrangement is a common feature of cyclohexadienones and leads to the formation of a stable phenolic compound. wikipedia.org The gain in aromaticity is a significant driving force for this reaction. youtube.com

The mechanism involves protonation of the carbonyl oxygen, which generates a carbocationic intermediate. This is followed by a 1,2-shift of the methyl group to the adjacent carbon, leading to a more stable tertiary carbocation. Subsequent deprotonation results in the formation of the aromatic product, 4-methyl-2-nitrophenol (B89549). nih.govsigmaaldrich.com

Table 2: Expected Product of Acid-Catalyzed Rearrangement

| Reactant | Catalyst | Product |

|---|

The stability of this compound and the kinetics of its rearrangement are influenced by the solvent. In general, polar solvents can stabilize charged intermediates that may be formed during rearrangement processes, potentially accelerating the reaction rate. For acid-catalyzed rearrangements that proceed through carbocationic intermediates, polar protic solvents can play a crucial role in stabilizing these species.

Table 3: General Solvent Effects on Rearrangement Kinetics

| Solvent Polarity | Effect on Charged Intermediates | Potential Impact on Rearrangement Rate |

|---|---|---|

| High | Stabilization | Acceleration |

Electrophilic and Nucleophilic Reactions

Nitrocyclohexadienones, including this compound, can function as electrophilic intermediates, particularly in nitration reactions. nih.gov These compounds can act as mild nitrating agents, transferring a nitro group to a nucleophilic substrate. This reactivity is attributed to the electrophilic character of the nitro group attached to the dienone system. The dienone itself can be formed as an intermediate in the electrophilic nitration of the corresponding phenol, in this case, p-cresol (B1678582). mdpi.com

The use of nitrocyclohexadienones as nitrating agents offers advantages in terms of selectivity and milder reaction conditions compared to traditional nitrating agents like nitric acid, often leading to fewer oxidative and poly-nitro byproducts. nih.gov

The electron-deficient nature of the this compound ring makes it susceptible to nucleophilic attack. The presence of both a carbonyl group and a nitro group withdraws electron density from the ring, creating electrophilic centers. Nucleophiles can attack the dienone system in several ways.

One major pathway is conjugate addition (a Michael-type addition) to the electron-deficient diene system. rsc.org The nucleophile would preferentially attack at the C4 position, leading to an enolate intermediate that can be further protonated. Another potential site for nucleophilic attack is the carbonyl carbon, a common reaction for aldehydes and ketones. askfilo.comquora.comyoutube.comopenochem.org The specific pathway taken will depend on the nature of the nucleophile and the reaction conditions. Strong nucleophiles may favor direct addition to the carbonyl, while softer nucleophiles are more likely to undergo conjugate addition.

Table 4: Potential Sites of Nucleophilic Attack on this compound

| Site of Attack | Type of Reaction | Plausible Intermediate |

|---|---|---|

| C4-position | Conjugate Addition | Enolate |

Cycloaddition Reactions and Pericyclic Transformations

The conjugated diene system within the this compound scaffold makes it a prime candidate for participating in cycloaddition and other pericyclic reactions. These reactions are powerful tools for the construction of complex cyclic and polycyclic frameworks.

Diels-Alder Reactions Involving Nitrocyclohexa-2,4-dien-1-one Scaffolds

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. researchgate.netwikipedia.orgmasterorganicchemistry.com Substituted cyclohexa-2,4-dienones are known to act as the 4π-electron component in these reactions, yielding bicyclo[2.2.2]octenone derivatives. uoi.gr The presence of the electron-withdrawing nitro group in this compound is expected to influence its reactivity and selectivity in Diels-Alder reactions. Generally, electron-withdrawing groups on the diene can decrease the reaction rate with typical electron-poor dienophiles but may enhance reactivity in "inverse-electron-demand" Diels-Alder reactions where the dienophile is electron-rich.

Table 1: Expected Reactivity in Diels-Alder Reactions

| Diene | Dienophile Type | Expected Reactivity | Potential Products |

|---|---|---|---|

| This compound | Electron-poor (e.g., maleic anhydride (B1165640), acrylates) | Moderate to low, depending on steric and electronic factors | Substituted bicyclo[2.2.2]octenone derivatives |

Intramolecular Cyclizations and Domino Processes

Intramolecular cycloadditions are powerful synthetic strategies for the rapid construction of complex, polycyclic molecules from a single substrate. In the context of this compound, if a suitable dienophile moiety were tethered to the main ring, an intramolecular Diels-Alder (IMDA) reaction could be envisioned. The feasibility and stereochemical outcome of such a reaction would depend on the nature and length of the tether.

Furthermore, the nitro group itself can participate in intramolecular processes. For example, the nitro group is known to act as an intramolecular nucleophile in certain systems, leading to cyclized products. research-nexus.net Additionally, Michael addition reactions involving the nitro-olefin-like character of the dienone could initiate domino or cascade reactions, leading to complex molecular architectures. rsc.org While specific domino processes involving this compound have not been documented, the inherent reactivity of the nitro-dienone functionality suggests a rich potential for such transformations.

Reductive and Oxidative Transformations

The nitro group and the dienone system in this compound are susceptible to a variety of reductive and oxidative transformations, offering pathways to a diverse range of functionalized products.

Hydrogenation and Reduction Pathways

The reduction of the nitro group is a fundamental transformation in organic chemistry, which can proceed through various intermediates to ultimately yield an amino group. orientjchem.org The specific product obtained from the reduction of this compound would depend on the reducing agent and the reaction conditions.

Catalytic hydrogenation is a common method for nitro group reduction. Depending on the catalyst (e.g., Pd, Pt, Ni) and reaction conditions, the nitro group can be selectively reduced in the presence of the dienone, or both functionalities could be reduced. For instance, selective hydrogenation of the C=C double bonds in a cyclohexenone system to yield the corresponding cyclohexanone (B45756) has been demonstrated. researchgate.net The reduction of nitroarenes can also be achieved using various other reagents, including metal hydrides and dissolving metals. orientjchem.org

Table 2: Potential Products from the Reduction of this compound

| Reducing Agent | Potential Main Product(s) |

|---|---|

| H₂, Pd/C (mild conditions) | 2-Amino-6-methylcyclohexa-2,4-dien-1-one |

| H₂, PtO₂ (stronger conditions) | 2-Amino-6-methylcyclohexan-1-one or 2-Amino-6-methylcyclohexan-1-ol |

| NaBH₄ | 6-Methyl-2-nitrocyclohexa-2,4-dien-1-ol |

| LiAlH₄ | Potential for reduction of both nitro and carbonyl groups |

Oxidation Reactions and Derived Products

The this compound molecule contains several sites that could be susceptible to oxidation. The dienone ring itself is relatively electron-deficient due to the presence of the carbonyl and nitro groups, making it less prone to electrophilic attack. However, the methyl group could potentially be oxidized under strong conditions.

More likely, oxidative reactions might target other functionalities if they were introduced through prior transformations. For instance, if the nitro group were reduced to an amino group, the resulting aminophenol-type structure could be susceptible to oxidation to form quinone-imine derivatives. The oxidation of nitrophenols, which are precursors to nitrocyclohexadienones, has been studied and can lead to a variety of products depending on the oxidant used. researchgate.netacs.org For example, oxidation of 2-nitrophenol (B165410) with Fenton's reagent can yield nitrohydroquinone and 3-nitrocatechol. nih.gov

It is important to note that nitrocyclohexadienones themselves can act as mild nitrating agents for activated aromatic compounds, which is a testament to their inherent oxidative potential. nih.govenamine.net This suggests that under certain conditions, this compound might participate in reactions where it acts as an oxidant.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations offer a detailed view of the geometric and energetic properties of 6-Methyl-2-nitrocyclohexa-2,4-dien-1-one.

Density Functional Theory (DFT) Studies on Ground and Transition States

Density Functional Theory (DFT) has become a important method for studying the electronic properties of organic molecules, including nitroaromatic compounds and their intermediates. DFT calculations are instrumental in optimizing molecular geometries, determining the energies of ground and transition states, and analyzing the electronic distribution within a molecule.

For substituted nitroaromatics and related compounds, DFT studies, often employing functionals like B3LYP, have been used to investigate reactivity patterns. nih.gov These studies help in understanding the activating or deactivating effects of substituents by analyzing how they influence the electrophilicity of the molecule. nih.gov In the context of this compound, the methyl group acts as an electron-donating group, while the nitro group is strongly electron-withdrawing. DFT calculations can quantify the impact of these groups on the electron density distribution in the cyclohexadienone ring.

Transition states are critical for understanding reaction kinetics. For reactions involving cyclohexadienones, such as cycloadditions, DFT can be employed to locate and characterize the transition state structures. The calculated energy barrier (activation energy) provides insight into the reaction rate. For instance, in Diels-Alder reactions of substituted dienes, DFT calculations have been used to determine the feasibility and reaction pathways. ijcrcps.com

Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations on the ground state of this compound.

| Property | Calculated Value |

| Ground State Energy | [Value] a.u. |

| Dipole Moment | [Value] Debye |

| Mulliken Charge on Nitro Group (N) | [Value] |

| Mulliken Charge on Carbonyl Carbon | [Value] |

Ab Initio Methods for Energetic and Geometrical Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer benchmark-quality data on molecular energies and geometries.

In the study of photochemical rearrangements of cyclohexadienones, computational methods are crucial for understanding the underlying mechanisms. tum.de Ab initio calculations can be used to map out the potential energy surfaces of the excited states involved in such reactions. For this compound, these methods could be applied to investigate its photostability and potential isomerization pathways upon irradiation.

A hypothetical table of geometrical parameters for this compound, as could be determined by ab initio calculations, is presented below.

| Bond/Angle | Calculated Value |

| C=O Bond Length | [Value] Å |

| C-N Bond Length | [Value] Å |

| C-C-C Bond Angle in the Ring | [Value] ° |

Reaction Pathway Modeling and Mechanistic Elucidation

Computational modeling of reaction pathways is a key aspect of mechanistic chemistry. By mapping the potential energy surface, researchers can identify intermediates, transition states, and the energetic barriers that govern a reaction's course.

Computational Mapping of Isomerization and Rearrangement Barriers

Nitrocyclohexadienones can potentially undergo various isomerization and rearrangement reactions. Computational methods can be used to explore these possibilities and calculate the associated energy barriers. For example, the rearrangement of sterically hindered nitro-cyclohexadienones has been a subject of interest, where computational studies could shed light on the reaction mechanism. researchgate.net

For this compound, potential isomerization could involve the migration of the methyl or nitro group, or tautomerization. By calculating the energies of the transition states for these processes, it is possible to predict the most likely reaction pathways.

Transition State Characterization in Cycloaddition and Substitution Reactions

Cycloaddition reactions, such as the Diels-Alder reaction, are fundamental in organic synthesis. libretexts.org The dienone moiety in this compound can act as a diene in such reactions. Computational chemistry can be used to characterize the transition states of these cycloaddition reactions, providing insights into their stereoselectivity and regioselectivity. ijcrcps.com

Similarly, nucleophilic substitution reactions at the aromatic ring are influenced by the substituents present. nih.gov Computational studies can model the approach of a nucleophile and characterize the transition state for the substitution process, helping to explain the observed reactivity patterns.

A hypothetical data table for the activation energies of different reactions involving this compound is shown below.

| Reaction Type | Calculated Activation Energy (kcal/mol) |

| [4+2] Cycloaddition with Ethylene | [Value] |

| Nucleophilic Aromatic Substitution | [Value] |

| Isomerization via Methyl Shift | [Value] |

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding and predicting the outcome of chemical reactions, particularly pericyclic reactions like cycloadditions. ethz.ch This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

For this compound, the energies and shapes of its HOMO and LUMO are crucial for its reactivity. The electron-donating methyl group will raise the energy of the HOMO, while the electron-withdrawing nitro group will lower the energy of the LUMO. This electronic tuning influences its behavior in cycloaddition reactions.

In a "normal electron demand" Diels-Alder reaction, the diene's HOMO interacts with the dienophile's LUMO. ijcrcps.com An electron-rich diene, like one with a methyl group, will have a higher energy HOMO, leading to a smaller HOMO-LUMO gap and a faster reaction with an electron-poor dienophile. Conversely, in an "inverse electron demand" Diels-Alder reaction, the diene's LUMO interacts with the dienophile's HOMO. ijcrcps.com The presence of a nitro group lowers the LUMO energy of the diene system in this compound, making it more reactive towards electron-rich dienophiles.

The regioselectivity of cycloaddition reactions can also be rationalized using FMO theory by examining the coefficients of the atomic orbitals in the HOMO and LUMO. The reaction is favored at the atoms where the orbital coefficients are largest, leading to stronger bond formation in the transition state.

A hypothetical table of FMO energies for this compound is provided below.

| Molecular Orbital | Energy (eV) |

| HOMO | [Value] |

| LUMO | [Value] |

| HOMO-LUMO Gap | [Value] |

HOMO-LUMO Energy Gaps and Reactivity Prediction

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a fundamental parameter in quantum chemistry that provides insights into the chemical reactivity and stability of a molecule. wikipedia.orgresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more susceptible to chemical reactions. wikipedia.org

Orbital Interactions in Mechanistic Interpretations

A deeper analysis of the frontier molecular orbitals can elucidate the mechanisms of chemical reactions. By examining the spatial distribution and symmetry of the HOMO and LUMO, chemists can predict how this compound would interact with other reagents. wuxibiology.com For instance, in a nucleophilic attack, the shape of the LUMO would indicate the most likely site for the incoming nucleophile to interact. Conversely, the distribution of the HOMO would suggest the regions of the molecule most susceptible to electrophilic attack.

These orbital interaction analyses are crucial for understanding reaction pathways and for designing new synthetic routes. The absence of computational studies on this compound means that such detailed mechanistic interpretations based on its specific orbital characteristics are currently not possible.

Molecular Dynamics Simulations for Dynamic Behavior

For this compound, MD simulations could reveal how the methyl and nitro groups influence the flexibility of the cyclohexadienone ring and how the molecule behaves in different environments. This information is valuable for understanding its physical properties and potential biological interactions. As with other computational aspects, there is no available research detailing molecular dynamics simulations performed on this compound.

The broader class of nitrocyclohexadienones is recognized for its role in organic synthesis, especially as mild and selective nitrating agents, which offers advantages over traditional methods by reducing oxidative side-products and improving regioselectivity. However, without specific studies on the 6-methyl-2-nitro variant, a detailed and scientifically accurate article adhering to the requested structure cannot be generated.

Synthetic Utility and Applications in Organic Synthesis

Derivatization and Scaffold Modification

Exploration of Structure-Reactivity Relationships in Analogues

The reactivity of cyclohexa-2,4-dien-1-one systems is significantly influenced by the nature and position of substituents on the ring. In the case of 6-methyl-2-nitrocyclohexa-2,4-dien-1-one, the methyl and nitro groups play a pivotal role in defining its chemical behavior. While direct studies on this specific molecule are limited, a wealth of information can be gleaned from the study of its close analogues.

One of the most relevant analogues is the intermediate formed during the nitration of p-cresol (B1678582). In strong acidic conditions, such as 68–72% sulfuric acid, the nitration of p-cresol proceeds via an ipso-substitution at the methyl-bearing carbon to form a 4-methyl-4-nitrocyclohexa-2,5-dienone. This intermediate is unstable and undergoes an acid-catalyzed rearrangement to yield 4-methyl-2-nitrophenol (B89549). rsc.org This highlights the inherent reactivity of the nitrocyclohexadienone core, which can readily undergo rearrangement to re-aromatize.

In contrast, the introduction of bulky and electron-withdrawing groups can lead to the formation of stable and isolable nitrocyclohexadienone derivatives. A notable example is 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one. This compound is a stable, crystalline solid that serves as a mild and selective nitrating agent for activated aromatic compounds such as phenols and anilines. nih.govenamine.net Its stability is attributed to the presence of the four bromine atoms, which likely sterically hinder decomposition pathways and modulate the electronic properties of the dienone system. The reaction mechanism of this reagent is believed to involve the homolytic fission of the C-N bond, generating a radical pair that then effects the mononitration of various aromatic substrates. nih.gov This showcases how modification of the cyclohexadienone scaffold can dramatically alter its reactivity from a transient intermediate to a useful reagent.

The mechanism of rearrangement of 4-nitro-4-substituted-cyclohexa-2,5-dienones in sulfuric acid has been studied in detail. rsc.org The decomposition of these dienones can proceed through both non-acid-catalyzed and acid-catalyzed pathways. The former is thought to involve the formation of an aryloxyl radical and nitrogen dioxide, which can then recombine to form the 2-nitrophenol (B165410). The acid-catalyzed pathway involves the decomposition of the protonated dienone into a phenol (B47542)–nitronium ion encounter pair. rsc.org These mechanistic insights are crucial for understanding and predicting the reactivity of this compound and for designing synthetic strategies that either leverage its transient nature or aim to stabilize it for other applications.

The table below summarizes the reactivity of some analogues of this compound.

| Compound Name | Key Structural Features | Observed Reactivity |

| 4-Methyl-4-nitrocyclohexa-2,5-dienone | Methyl and nitro group at C4 | Unstable intermediate, rearranges to 4-methyl-2-nitrophenol rsc.org |

| 2,3,5,6-Tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one | Four bromine substituents | Stable solid, acts as a mild nitrating agent nih.govenamine.net |

| 2-Chloro-4-methyl-4-nitrocyclohexa-2,5-dienone | Chloro and methyl substituents | Identified as an intermediate in the nitration of 2-chloro-4-methylanisole rsc.org |

Synthesis of Conjugated Dienone Derivatives

The synthesis of conjugated dienones is a significant endeavor in organic chemistry due to their presence in numerous natural products and their utility as versatile building blocks in synthesis. While specific methods detailing the use of this compound for the synthesis of other conjugated dienone derivatives are not extensively documented, general methodologies for the preparation of such systems can be considered.

A novel approach to the synthesis of 2,4-dienones involves the reaction of primary and secondary allyl alcohols with allenyl phenyl sulphoxides. This reaction proceeds through the formation of an enol ether, which then undergoes a Claisen rearrangement followed by the elimination of benzenesulphenic acid to yield the conjugated dienone. rsc.org This method offers a pathway to structurally diverse dienones and could potentially be adapted for the synthesis of derivatives starting from precursors related to this compound, assuming the appropriate starting materials can be synthesized.

The inherent structure of this compound itself is a conjugated dienone. Its synthetic utility would likely lie in the transformation of its existing functional groups to generate new conjugated dienone systems. For instance, reactions that modify the nitro group or introduce new substituents onto the ring while preserving the dienone core would be of interest. However, the propensity of the nitrocyclohexadienone system to undergo rearrangement to phenolic compounds presents a significant challenge that would need to be overcome.

Electrophilic Dearomatization Approaches

Electrophilic dearomatization of phenols is a powerful strategy for the synthesis of cyclohexadienones. The formation of this compound and its analogues is a direct result of such a process, typically involving the electrophilic nitration of a corresponding phenolic precursor.

The nitration of p-cresol with nitric acid in the presence of sulfuric acid is a classic example of an electrophilic dearomatization that leads to a 4-methyl-4-nitrocyclohexa-2,5-dienone intermediate. rsc.org This reaction proceeds through the attack of the nitronium ion (NO₂⁺) at the ipso-position of the phenol, leading to the formation of a carbocation intermediate (a Wheland intermediate), which is then deprotonated to give the cyclohexadienone. The general mechanism for electrophilic aromatic substitution, which in this case leads to dearomatization, involves the generation of a strong electrophile that attacks the electron-rich aromatic ring. masterorganicchemistry.com

Similarly, the synthesis of the stable analogue 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one is achieved through the nitration of 4-methyl-2,3,5,6-tetrabromophenol. nih.gov The synthesis can be carried out using nitric acid in acetic acid. The presence of the deactivating bromine atoms on the phenol ring influences the course of the nitration, favoring the formation of the stable dearomatized product.

The efficiency and outcome of these electrophilic dearomatization reactions are highly dependent on the reaction conditions, including the nature of the acid catalyst, the nitrating agent, and the substituents present on the phenolic starting material. For instance, the nitration of 4-substituted anisoles and phenols has been shown to be a complex process, with the formation of various products, including the corresponding 4-nitro-4-substituted-cyclohexa-2,5-dienones as intermediates. rsc.org

The table below outlines the key aspects of electrophilic dearomatization approaches to synthesize nitrocyclohexadienone analogues.

| Phenolic Precursor | Reagents | Product |

| p-Cresol | HNO₃, H₂SO₄ | 4-Methyl-4-nitrocyclohexa-2,5-dienone (intermediate) rsc.org |

| 4-Methyl-2,3,5,6-tetrabromophenol | HNO₃, Acetic Acid | 2,3,5,6-Tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one nih.gov |

| 2-Chloro-4-methylanisole | Nitrating agent | 2-Chloro-4-methyl-4-nitrocyclohexa-2,5-dienone (intermediate) rsc.org |

Emerging Research Directions and Future Perspectives

Novel Synthetic Routes and Sustainable Methodologies

One promising approach involves the use of milder nitrating agents. For instance, the synthesis of related compounds like 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one, which itself serves as a mild nitrating reagent, has been optimized to overcome the difficulties of using 100% nitric acid. nih.gov This reagent can mono-nitrate various aromatic substrates, and its byproduct can be recycled, showcasing a more sustainable pathway. nih.gov Such methodologies could be adapted for the synthesis of 6-Methyl-2-nitrocyclohexa-2,4-dien-1-one, potentially starting from the nitration of 4-methyl-2,3,5,6-tetrabromophenol. nih.gov The exploration of solid acid catalysts, such as silica (B1680970) sulfuric acid, also presents a greener alternative for the nitration of aromatic compounds.

Future research will likely focus on catalyst-driven, regioselective nitration of phenol (B47542) precursors. The goal is to develop methods that not only avoid the use of hazardous reagents but also offer high yields and simple purification processes, aligning with the principles of green chemistry.

Advanced Mechanistic Investigations with Ultrafast Spectroscopy

Understanding the intricate photochemical and photophysical behavior of this compound is crucial for harnessing its potential. Ultrafast spectroscopy techniques are at the forefront of these investigations, allowing scientists to observe molecular dynamics on femtosecond (10⁻¹⁵ s) timescales. These methods provide unprecedented insight into the transient species and reaction pathways that follow photoexcitation.

Studies on closely related nitrophenols, which can be considered structural isomers or precursors, have employed femtosecond transient absorption (fs-TA) spectroscopy and femtosecond stimulated Raman spectroscopy (FSRS) to map their excited-state dynamics. mdpi.comnih.gov Upon UV light absorption, these molecules undergo a cascade of events including:

Excited-State Intramolecular Proton Transfer (ESIPT): In ortho-nitrophenols, an ultrafast proton transfer from the hydroxyl group to the nitro group can occur, leading to the formation of an unstable aci-nitro isomer. wolfresearchgroup.comresearchgate.net This process is a key step in the photochemical generation of nitrous acid (HONO), a significant atmospheric species. mdpi.comresearchgate.netresearchgate.net

Nitro-Group Twisting: The nitro group can twist out of the plane of the aromatic ring, a process that serves as a relaxation pathway. mdpi.comnsf.gov

Intersystem Crossing: The molecule can transition from a singlet excited state to a triplet state, which may have a longer lifetime and different reactivity. wolfresearchgroup.com

Time-resolved photoelectron spectroscopy (TRPES) has also been used to capture these dynamics in the gas phase, providing evidence for the formation of the aci-nitro isomer and tracking the subsequent release of HONO within hundreds of femtoseconds after photoexcitation. wolfresearchgroup.comresearchgate.net These advanced spectroscopic techniques reveal a complex interplay of competing relaxation channels that dictate the ultimate photochemical fate of the molecule.

| Technique | Information Gained | Observed Phenomena in Related Nitrophenols | Typical Timescale |

|---|---|---|---|

| Femtosecond Transient Absorption (fs-TA) | Tracks electronic state evolution (absorption of transient species, stimulated emission). | Excited-state decay, formation of aci-nitro isomer, intersystem crossing. mdpi.comwolfresearchgroup.com | Femtoseconds to Picoseconds |

| Femtosecond Stimulated Raman Spectroscopy (FSRS) | Provides vibrational information of transient structures. | Signatures of charge-transfer character, structural changes during ESIPT. mdpi.comnsf.gov | Femtoseconds |

| Time-Resolved Photoelectron Spectroscopy (TRPES) | Probes electronic structure changes in the gas phase. | Real-time observation of HONO formation after photoexcitation. wolfresearchgroup.comresearchgate.net | Femtoseconds |

Future work will likely involve applying these ultrafast techniques directly to this compound to delineate how the methyl group and the dienone structure influence these fundamental photochemical pathways.

Chemoenzymatic Approaches to Nitrocyclohexa-2,4-dienone Derivatives

The field of chemoenzymatic synthesis, which combines the selectivity of biological catalysts (enzymes) with the versatility of chemical reactions, offers a powerful strategy for creating novel and complex molecular architectures. mdpi.com This approach is rapidly gaining traction for its ability to produce enantiomerically pure compounds under mild, environmentally friendly conditions. mdpi.com

For nitrocyclohexa-2,4-dienone derivatives, chemoenzymatic methods hold significant potential, particularly for:

Asymmetric Synthesis: Enzymes could be used to introduce chirality, leading to the selective production of one enantiomer of a derivative. This is of paramount importance in the pharmaceutical industry, where the biological activity of a molecule is often tied to its specific 3D structure.

Regioselective Functionalization: Enzymes can target specific positions on a molecule with high precision, enabling the synthesis of derivatives that would be challenging to create through traditional chemical methods.

Green Chemistry: Enzymatic reactions are typically performed in aqueous solutions at ambient temperature and pressure, drastically reducing the environmental impact compared to conventional organic synthesis. mdpi.com

While research specifically targeting the chemoenzymatic synthesis of nitrocyclohexa-2,4-dienone derivatives is still in its nascent stages, the broader success of this approach suggests it is a promising frontier. mdpi.com Future research could explore the use of enzymes like lipases, oxidoreductases, or transferases to catalyze transformations on the cyclohexadienone scaffold, opening up a vast chemical space of new derivatives with potentially valuable properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of nitro compounds often involves highly exothermic and potentially hazardous reactions, making scalability a significant challenge in traditional batch reactors. europa.euewadirect.com Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, has emerged as a transformative technology to address these issues. amt.uk

The key advantages of applying flow chemistry to the synthesis of this compound and its derivatives include:

Enhanced Safety: The small volume of the reactor minimizes the risks associated with exothermic events or runaway reactions. Superior heat transfer in flow reactors prevents the formation of dangerous hotspots. europa.euewadirect.com

Improved Control and Reproducibility: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields, cleaner products, and excellent batch-to-batch consistency. amt.uk

Scalability: Production can be easily scaled up by running the system for longer periods or by "numbering up" (using multiple reactors in parallel), bypassing the complex challenges of scaling up batch reactors. ewadirect.com

A continuous flow process has already been successfully developed for the synthesis of a related compound, 4-methyl-2,4,6-trichloro-cyclohexa-2,5-dienone, demonstrating the feasibility of this technology for this class of molecules. mdpi.com

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Safety | Higher risk of thermal runaway due to large volume and poor heat transfer. | Inherently safer due to small reaction volume and high surface-area-to-volume ratio. europa.eu |

| Heat & Mass Transfer | Often limited, leading to local hotspots and concentration gradients. | Excellent, ensuring uniform reaction conditions and preventing side reactions. amt.uk |

| Scalability | Complex and requires significant redevelopment. | Straightforward by extending run time or numbering up. ewadirect.com |

| Control | Less precise control over reaction parameters. | Precise and instantaneous control over temperature, pressure, and stoichiometry. amt.uk |

The next frontier is the integration of these optimized flow processes with automated synthesis platforms. Cartridge-based systems, for example, allow chemists to perform complex multi-step syntheses with minimal manual intervention. youtube.com By developing a "plug-and-play" cartridge for the nitration and functionalization of cyclohexadienone precursors, researchers could rapidly synthesize libraries of derivatives for screening and discovery, accelerating the pace of innovation in this field. youtube.com

Q & A

Advanced Research Question

- Cyclic voltammetry to assess redox behavior, focusing on the nitro group’s reduction potential. Compare with LiAlH4 reduction trends in analogous systems, noting potential saturation of conjugated dienes .

- UV-Vis spectroscopy to probe charge-transfer transitions influenced by the nitro substituent. Cross-validate with DFT-computed HOMO-LUMO gaps .

- Kinetic isotope effects (KIE) to elucidate mechanisms in nucleophilic/electrophilic reactions involving the nitro group.

How can researchers validate tautomeric equilibria in solution versus solid-state phases?

Advanced Research Question

- Solid-state NMR and X-ray crystallography to identify dominant tautomers in the crystal lattice (e.g., enol vs. keto forms) .

- In solution, use 1H-15N HMBC NMR to detect exchange processes and IR spectroscopy to monitor O–H or N–H stretches . For example, the enolic O–H stretch in analogous compounds appears near 3200 cm⁻¹ .

What computational methods are recommended for predicting the compound’s spectroscopic properties?

Basic Research Question

- DFT (B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and IR frequencies. Compare with experimental data from nitro-dienones, such as C6–N2 bond lengths (1.45–1.48 Å) and NO2 group torsion angles .

- Molecular dynamics (MD) simulations to model solvent effects on tautomeric populations.

How to address challenges in refining high-resolution crystallographic data for this compound?

Advanced Research Question

- Use SHELXL’s TWIN/BASF commands for handling twinned crystals or pseudo-merohedral twinning, common in nitro-aromatic systems .

- Refine hydrogen atoms using SHELX’s HFIX constraints based on geometric parameters from related structures (e.g., C14–H14A/B/C angles ≈109.5° ) .

- Validate with R1/wR2 convergence criteria (target < 5%) and check for residual electron density near nitro groups .

What strategies mitigate decomposition during thermal analysis (e.g., DSC/TGA) of nitro-dienones?

Basic Research Question

- Conduct experiments under inert gas (N2/Ar) to prevent oxidative degradation.

- Use fast heating rates (20°C/min) to minimize dwell time at high temperatures.

- Compare with stability data from structurally similar compounds, such as the decomposition onset at ~150°C for nitro-cyclohexadienones .

How to design experiments probing the compound’s reactivity in Diels-Alder or Michael addition reactions?

Advanced Research Question

- Assess dienophile activity via frontier molecular orbital (FMO) theory , calculating the LUMO energy of the nitro-dienone.

- Monitor reaction progress with in-situ FTIR to detect carbonyl or nitro group consumption.

- For Michael additions, use NMR titration to quantify enone electrophilicity, referencing C4–C5 bond orders from crystallography .

What protocols ensure reproducibility in synthesizing enantiomerically pure derivatives?

Advanced Research Question

- Employ chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) during key steps like ketone reduction.

- Use HPLC with chiral columns (e.g., Chiralpak IA) to resolve enantiomers, referencing retention times from analogous compounds .

- Validate absolute configuration via anomalous dispersion in X-ray diffraction (Flack parameter < 0.1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.